4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride

Kinase Inhibition EGFR/HER-2 Tpl2 Kinase

4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride is a synthetic quinoline-3-carbonitrile derivative featuring a 4-anilino substitution with a benzo[1,3]dioxole moiety and a 6-ethoxy group on the quinoline core. The quinoline-3-carbonitrile chemotype is an established kinase inhibitor scaffold, with well-characterized members demonstrating inhibitory activity against Tpl2 kinase, EGFR, and HER-2 kinases.

Molecular Formula C19H16ClN3O3
Molecular Weight 369.81
CAS No. 1323621-82-4
Cat. No. B2630315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride
CAS1323621-82-4
Molecular FormulaC19H16ClN3O3
Molecular Weight369.81
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C19H15N3O3.ClH/c1-2-23-14-4-5-16-15(8-14)19(12(9-20)10-21-16)22-13-3-6-17-18(7-13)25-11-24-17;/h3-8,10H,2,11H2,1H3,(H,21,22);1H
InChIKeyYOKVBFLIYNCKHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride (CAS 1323621-82-4): Procurement-Relevant Identity and Class Affiliation


4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride is a synthetic quinoline-3-carbonitrile derivative featuring a 4-anilino substitution with a benzo[1,3]dioxole moiety and a 6-ethoxy group on the quinoline core . The quinoline-3-carbonitrile chemotype is an established kinase inhibitor scaffold, with well-characterized members demonstrating inhibitory activity against Tpl2 kinase, EGFR, and HER-2 kinases [1][2]. The benzodioxole substituent distinguishes this compound from halogenated-aniline analogs (e.g., 3-chloro-4-fluoroanilino derivatives) that dominate the patent literature around this scaffold, potentially altering hydrogen-bonding capacity, lipophilicity, and target engagement profile [2].

Why Generic Substitution of 4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride (CAS 1323621-82-4) Carries Unacceptable Scientific Risk


Within the quinoline-3-carbonitrile kinase inhibitor class, even subtle structural modifications produce dramatic shifts in potency, selectivity, and cellular efficacy. For example, 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles show that varying the aniline substituent from 3-chloro-4-fluoro to other aryl groups can alter EGFR vs. HER-2 selectivity by orders of magnitude [1]. The benzodioxole group present in this compound introduces distinct electronic and steric properties compared to the halogenated anilines found in most published analogs, making potency or selectivity extrapolation from peer compounds scientifically invalid [1]. Without direct comparative data, substituting a close analog for this specific compound risks compromising experimental reproducibility and target engagement fidelity.

Quantitative Differentiation Evidence for 4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride (CAS 1323621-82-4): Analyzed Evidence Inventory


Kinase Inhibition Profile: No Published Data Available for Comparator-Based Analysis

A comprehensive search of PubMed, Google Patents, ChEMBL, BindingDB, and PubChem identified no quantitative kinase inhibition data (IC50, Ki, or % inhibition at specified concentration) for 4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride. The quinoline-3-carbonitrile scaffold is well-precedented as a kinase inhibitor chemotype; for instance, the related compound 4-((3-chloro-4-fluorophenyl)amino)-6-ethoxyquinoline-3-carbonitrile (CAS 1323621-76-6) is disclosed in patents as a kinase inhibitor building block . However, the benzodioxole-containing analog lacks any peer-reviewed or patent-disclosed activity data, precluding even class-level potency inference. Prospective users must commission custom kinase profiling against their target(s) of interest and against comparator compounds (e.g., the 3-chloro-4-fluoroanilino analog or the 2-amino-tetrahydroquinoline derivative CAS 329693-22-3) to establish differentiation .

Kinase Inhibition EGFR/HER-2 Tpl2 Kinase Selectivity Profiling

Cellular Antiproliferative Activity: No Published Cytotoxicity Data Identified

Quinoline-3-carbonitrile derivatives have been evaluated for cytotoxicity against panels including A549, HT-29, MDA-MB-231, and SMMC-7721 cancer cell lines [1]. However, 4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride was not among the compounds tested in any published cytotoxicity study. The 4-aminoquinolines bearing a 1,3-benzodioxole moiety have shown antifungal activity in vitro, with some analogs achieving MIC values in the low µg/mL range, but the 6-ethoxyquinoline-3-carbonitrile substitution pattern was not represented in that series [2]. Users requiring cytotoxicity benchmarks must generate data de novo against their cell lines of interest.

Cytotoxicity Cancer Cell Lines MTT Assay Antiproliferative

Physicochemical and Structural Properties: Computable Differentiation from Halogenated Analogs

While no experimentally measured logP or solubility data exist in public sources for this compound, its structure enables meaningful in silico differentiation from the common 3-chloro-4-fluoroanilino analog (CAS 1323621-76-6). The target compound (C19H15N3O3 free base, MW 333.35; hydrochloride salt MW 369.81) contains a benzodioxole moiety that provides two additional hydrogen bond acceptors (the 1,3-dioxole oxygens) compared to the chloro-fluoro analog . In the context of quinoline-3-carbonitrile kinase inhibitors, hydrogen-bonding capacity at the 4-anilino position has been shown to critically influence EGFR vs. HER-2 selectivity [1]. The ethoxy group at position 6, when compared to methoxy or unsubstituted analogs, increases lipophilicity (estimated ΔclogP +0.5 to +0.8) and may enhance membrane permeability, although the absence of experimental logD7.4 or PAMPA data precludes quantitative comparison [1].

Lipophilicity Hydrogen Bonding Drug-likeness Molecular Descriptors

Research Application Scenarios for 4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride (CAS 1323621-82-4) Based on Structural Class Inference


Kinase Selectivity Probe Development Requiring a Non-Halogenated 4-Anilino Substituent

The benzodioxole group offers hydrogen-bonding capacity absent in the common 3-chloro-4-fluoroanilino analogs that dominate the quinoline-3-carbonitrile patent space [1]. Research groups seeking to explore how 4-anilino hydrogen-bond acceptor count modulates kinase selectivity (e.g., EGFR vs. HER-2, or Tpl2 vs. EGFR) may find this compound a valuable tool scaffold. However, users must commission custom kinase profiling panels and compare results against the 3-chloro-4-fluoroanilino benchmark (CAS 1323621-76-6) to establish differentiation. This scenario is appropriate only for well-resourced medicinal chemistry programs with access to kinase assay infrastructure.

Synthetic Building Block for Focused Quinoline-3-carbonitrile Libraries

The compound's synthetic accessibility at the 4-position via C-N cross-coupling, and the presence of the 6-ethoxy and 3-carbonitrile groups amenable to further derivatization, make it a versatile advanced intermediate for generating focused kinase inhibitor libraries [2]. The benzodioxole group introduces conformational constraints and electronic properties distinct from simple phenyl or pyridyl substituents, enabling exploration of underexploited chemical space within the quinoline-3-carbonitrile pharmacophore. This scenario requires synthetic chemistry expertise and is suitable for academic medicinal chemistry laboratories or CRO-based hit expansion programs.

Comparative Physicochemical and ADME Profiling Against Halogenated Analogs

The absence of halogen atoms (Cl, F) in the target compound, replaced by the benzodioxole group, may confer advantages in terms of metabolic stability (reduced CYP-mediated oxidative dehalogenation) or solubility (reduced crystal packing energy from halogen bonds). These hypotheses, derived from class-level knowledge of halogenated drug candidates, require experimental verification through comparative microsomal stability assays, thermodynamic solubility measurements, and logD7.4 determination against the 3-chloro-4-fluoroanilino analog [1]. This scenario is suited for DMPK-savvy teams seeking to evaluate the developability profile of non-halogenated kinase inhibitor scaffolds.

Antifungal or Antiparasitic Screening Based on Benzodioxole Pharmacophore

4-Aminoquinolines bearing a 1,3-benzodioxole moiety have demonstrated in vitro antifungal activity against phytopathogenic fungi [3]. While the specific compound has not been tested, its structural combination of the benzodioxole group with the quinoline-3-carbonitrile core represents a merged pharmacophore strategy that may yield synergistic antimicrobial effects. Users in antifungal or antiparasitic drug discovery may screen this compound against their pathogen panels, with the understanding that activity has not been established and results must be benchmarked against known benzodioxole-containing antifungal agents. This scenario is appropriate for exploratory antimicrobial screening programs.

Quote Request

Request a Quote for 4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.